molecular formula C15H8N2O2S B12883423 2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one CAS No. 127007-44-7

2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one

Cat. No.: B12883423
CAS No.: 127007-44-7
M. Wt: 280.30 g/mol
InChI Key: JSTDALRSCZBLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one is a heterocyclic compound that contains both benzoxazole and benzothiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one typically involves the reaction of 2-aminobenzoxazole with appropriate thioamide derivatives under specific conditions. For instance, one common method involves the cyclization of 2-aminobenzoxazole with thioamide in the presence of a dehydrating agent like phosphorus oxychloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazoles: Compounds like 2-aminobenzoxazole share the benzoxazole moiety and exhibit similar chemical reactivity.

    Benzothiazoles: Compounds such as benzothiazole have a similar thiazine ring structure and comparable biological activities.

Uniqueness

2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one is unique due to the combination of both benzoxazole and benzothiazine moieties in a single molecule. This dual functionality can lead to a broader range of chemical reactivity and biological activities compared to compounds containing only one of these moieties .

Properties

CAS No.

127007-44-7

Molecular Formula

C15H8N2O2S

Molecular Weight

280.30 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-3,1-benzothiazin-4-one

InChI

InChI=1S/C15H8N2O2S/c18-15-9-5-1-2-6-10(9)17-14(20-15)13-16-11-7-3-4-8-12(11)19-13/h1-8H

InChI Key

JSTDALRSCZBLIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SC(=N2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.